Pristanic Acid-2,2,2,3,3-d5
Description
Role of Deuterated Fatty Acids as Biochemical Probes
Deuterated fatty acids are special versions of natural fatty acids where some hydrogen atoms are replaced by a heavier form of hydrogen called deuterium (B1214612). This subtle change in mass does not significantly alter the fatty acid's chemical behavior, allowing it to be processed by the body's metabolic machinery in the same way as its non-deuterated counterpart. ansto.gov.au However, this mass difference can be detected by sensitive analytical instruments like mass spectrometers. nih.gov
The use of deuterium-labeled compounds, including deuterated fatty acids, is a cornerstone of modern metabolic research. mdpi.com By introducing a deuterated fatty acid into a biological system, scientists can track its incorporation into various lipids and identify the products of its metabolism. This allows for the detailed investigation of lipid transport, storage, and breakdown. acs.orgfrontiersin.org For instance, deuterated fatty acids have been instrumental in studying the synthesis of complex lipids and understanding how cells respond to different metabolic conditions. ansto.gov.au
Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation
Stable isotope tracing is a powerful method used to unravel the intricate wiring of metabolic pathways within cells. nih.govspringernature.com The fundamental principle involves introducing a molecule, or "tracer," that has been labeled with a stable (non-radioactive) isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com These labeled molecules are then introduced to cells, tissues, or even whole organisms. nih.gov
As the labeled tracer is metabolized, the isotope gets incorporated into various downstream molecules. nih.govspringernature.com By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and measure the amount of the isotope in different metabolites. nih.gov This information reveals the flow of atoms through a metabolic network, helping to identify active pathways, determine the relative rates of different reactions, and understand how metabolism is altered in disease states. springernature.comtse-systems.com
The selection of the tracer is critical and depends on the specific metabolic pathway being investigated. mdpi.com For example, to study fatty acid metabolism, a deuterated fatty acid like Pristanic Acid-2,2,2,3,3-d5 can be used.
Overview of Branched-Chain Fatty Acid Metabolism in Cellular Systems
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups along their carbon chain. nih.gov While present in lower concentrations than their straight-chain counterparts, BCFAs play significant roles in various biological processes. nih.govnih.gov They are found in many organisms, from bacteria to humans, and are obtained either through diet, particularly from dairy products, or synthesized within the body. nih.gov
One of the key BCFAs in humans is pristanic acid. wikipedia.orghmdb.ca It is derived from the breakdown of phytanic acid, another branched-chain fatty acid obtained from the diet. wikipedia.orghmdb.ca The metabolism of pristanic acid primarily occurs in cellular organelles called peroxisomes through a process known as beta-oxidation. wikipedia.orghmdb.cathegoodscentscompany.com
This process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing acetyl-CoA and propionyl-CoA, which can then enter other metabolic pathways to generate energy. wikipedia.orgresearchgate.net The proper functioning of peroxisomal beta-oxidation is crucial, and defects in this pathway can lead to the accumulation of pristanic acid and other fatty acids, resulting in severe inherited metabolic disorders like Zellweger syndrome and Refsum disease. hmdb.cathegoodscentscompany.comnih.gov
The study of BCFAs like pristanic acid is an active area of research, with ongoing efforts to understand their diverse functions in health and disease. nih.govnih.govmdpi.com
Interactive Data Table: Properties of Pristanic Acid
| Property | Value |
| IUPAC Name | 2,6,10,14-tetramethylpentadecanoic acid |
| Chemical Formula | C19H38O2 |
| Molar Mass | 298.504 g/mol |
| CAS Number | 1189-37-3 |
| Appearance at Room Temp | Solid |
Data sourced from references wikipedia.orgcymitquimica.com
Interactive Data Table: Key Enzymes in Pristanic Acid Metabolism
| Enzyme | Function in Pristanic Acid Metabolism | Associated Cellular Location |
| Branched-chain acyl-CoA oxidase | Catalyzes the formation of 2,3-pristenoyl-CoA from pristanoyl-CoA | Peroxisome |
| Multifunctional protein 2 (MFP2) | Converts 2,3-pristenoyl-CoA to 3-hydroxypristanoyl-CoA and then to 3-ketopristanoyl-CoA | Peroxisome |
| Sterol carrier protein X (SCPx) | Cleaves 3-ketopristanoyl-CoA into smaller molecules | Peroxisome |
| α-methylacyl-CoA racemase (AMACR) | Converts R-isomers of pristanoyl-CoA to S-isomers for further oxidation | Peroxisome |
Data sourced from references researchgate.netfrontiersin.org
Properties
Molecular Formula |
C₁₉H₃₃D₅O₂ |
|---|---|
Molecular Weight |
303.53 |
Synonyms |
2,6,10,14-Tetramethyl-pentadecanoic Acid-d5; 2,6,10,14-Tetramethylpentadecanoic Acid-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies for Pristanic Acid 2,2,2,3,3 D5
Chemical Synthesis Methodologies for Site-Specific Deuteration
A plausible synthetic strategy would involve the creation of a deuterated precursor molecule containing the C1-C4 segment of pristanic acid, which is then coupled with the remainder of the carbon chain.
Key Synthetic Steps:
Preparation of a Deuterated Building Block: A key intermediate, such as a deuterated derivative of 2-methylpentanoic acid, could be synthesized. Site-specific deuteration at the α- and β-positions of α-branched carboxylic acids has been reported using methods like palladium-catalyzed hydrogen-isotope exchange (HIE). nih.gov This allows for the controlled introduction of deuterium (B1214612) atoms at specific locations.
Chain Elongation: The deuterated building block would then be converted into a reactive species, such as an alkyl iodide or tosylate. This activated fragment can then be coupled with a suitable nucleophile representing the rest of the pristanic acid carbon skeleton. Methods for coupling fatty acid fragments include reactions involving carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.gov
Alternative Approaches: Another strategy involves the reduction of precursor molecules containing triple bonds (acetylenes) using deuterium gas (D₂) with a catalyst like Wilkinson's catalyst ((Ph₃P)₃RhCl). researchgate.net By strategically placing an acetylenic bond in the precursor, deuterium can be introduced at specific locations upon reduction.
These chemical synthesis approaches offer high control over the location and number of incorporated deuterium atoms, which is critical for the function of the final product as a reliable internal standard. nih.gov
Biosynthetic Routes for Production of Isotopically Labeled Branched-Chain Fatty Acids
Biosynthetic pathways offer an alternative to chemical synthesis for producing isotopically labeled compounds. The synthesis of branched-chain fatty acids (BCFAs) in various organisms, including adipocytes, is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. windows.netnih.gov
Precursor-Directed Biosynthesis:
The primary biosynthetic strategy involves supplying isotopically labeled precursors to a biological system capable of BCFA synthesis.
Labeled Amino Acid Feedstocks: The carbon backbone of pristanic acid is derived from precursors in the BCAA catabolic pathway. nih.govnih.gov By providing cells or organisms with deuterated isoleucine or valine, the resulting catabolic intermediates, such as 2-methylbutyryl-CoA or isobutyryl-CoA, would be deuterated. nih.gov These intermediates can then serve as primers for fatty acid synthase (FASN), leading to the elongation and production of deuterated BCFAs. windows.net
Heavy Water (D₂O) Labeling: A more general approach is to culture organisms in a medium containing heavy water (D₂O). nih.gov During de novo fatty acid synthesis, deuterium from D₂O can be incorporated into the growing fatty acid chain via the intermediates acetyl-CoA and malonyl-CoA. nih.gov While this method is effective for general labeling, it lacks the site-specificity of chemical synthesis and may result in a distribution of different isotopologues rather than a single, precisely labeled compound. osti.gov
Isotope tracing experiments, where cells are incubated with labeled metabolites, are a common way to study and quantify the contribution of different precursors to the synthesis of fatty acids. windows.netnih.gov
Characterization of Isotopic Enrichment and Purity in Deuterated Pristanic Acid Precursors
After synthesis, it is imperative to verify the isotopic enrichment (the percentage of molecules that are deuterated) and the isotopic purity (the correctness of the deuterium label positions). This characterization is typically performed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS):
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium increases the mass of the molecule (one dalton per deuterium atom). By comparing the mass spectrum of the labeled compound to its unlabeled analogue, the degree of deuteration can be determined.
Application: For Pristanic Acid-2,2,2,3,3-d5, the molecular ion peak in the mass spectrum should be shifted by +5 m/z units compared to the unlabeled compound. The relative intensities of the labeled (M+5) and unlabeled (M+0) peaks are used to calculate the isotopic enrichment. osti.goviaea.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. While ¹H NMR is used to observe protons, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their specific locations on the carbon skeleton. tandfonline.comnih.gov
Application: ²H NMR analysis of this compound would show signals corresponding to the chemical shifts of the C2-methyl and C3-methylene positions, confirming that deuteration occurred at the intended sites. researchgate.net The absence of signals at other positions confirms the site-specificity of the labeling reaction.
Together, these techniques provide a comprehensive characterization, ensuring the structural integrity and isotopic purity of the synthesized standard. rsc.org
Table 1: Hypothetical Mass Spectrometry Data for Pristanic Acid-d5
This table illustrates the expected mass shift for the molecular ion of this compound compared to its unlabeled form.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected [M-H]⁻ Ion (m/z) |
| Pristanic Acid | C₁₉H₃₈O₂ | 298.50 | 297.50 |
| Pristanic Acid-d5 | C₁₉H₃₃D₅O₂ | 303.53 | 302.53 |
Table 2: Expected Analytical Characterization Results
This table summarizes the key techniques and expected outcomes for validating the synthesis of this compound.
| Analytical Technique | Parameter Measured | Expected Result for Pristanic Acid-d5 |
| High-Resolution MS | Isotopic Enrichment | High relative abundance of the M+5 mass peak compared to M+0. |
| ²H NMR Spectroscopy | Label Position | Signals observed only at chemical shifts corresponding to the C2-methyl and C3-methylene positions. |
| ¹H NMR Spectroscopy | Structural Integrity & Purity | Disappearance or significant reduction of proton signals at the C2-methyl and C3-methylene positions. |
Application of Pristanic Acid 2,2,2,3,3 D5 in Elucidating Metabolic Pathways
Investigations into Peroxisomal Alpha-Oxidation Mechanisms
Pristanic acid is a product of the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be directly degraded by beta-oxidation. nih.govnih.gov The entire alpha-oxidation pathway for phytanic acid is believed to occur within peroxisomes. nih.govresearchgate.net While Pristanic Acid-2,2,2,3,3-d5 is primarily a tool for studying the subsequent beta-oxidation, understanding the preceding alpha-oxidation pathway is crucial context for its metabolic significance.
The alpha-oxidation of phytanic acid involves a series of enzymatic reactions. nih.govresearchgate.net Initially, phytanic acid is activated to phytanoyl-CoA. nih.gov This is followed by an oxidation step to yield 2-hydroxyphytanoyl-CoA, a reaction catalyzed by phytanoyl-CoA dioxygenase. nih.gov The subsequent step involves the cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to produce pristanal (B217276) and formyl-CoA. researchgate.net The use of deuterated substrates in these studies is critical for tracing the reaction and confirming the origin of the resulting products. Finally, pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid. researchgate.net
Several key peroxisomal enzymes are essential for the alpha-oxidation of branched-chain fatty acids like phytanic acid. Deficiencies in these enzymes can lead to serious metabolic disorders. For example, a deficiency in phytanoyl-CoA hydroxylase is the cause of Refsum disease, characterized by the accumulation of phytanic acid. nih.gov The entire process, from the activation of phytanic acid to the formation of pristanic acid, is localized within the peroxisomes. nih.govresearchgate.net The table below summarizes the key enzymes involved in the peroxisomal alpha-oxidation of phytanic acid.
| Enzyme | Reaction Catalyzed | Substrate | Product(s) |
| Phytanoyl-CoA Synthetase | Activation of phytanic acid | Phytanic acid | Phytanoyl-CoA |
| Phytanoyl-CoA Dioxygenase | Hydroxylation of phytanoyl-CoA | Phytanoyl-CoA | 2-Hydroxyphytanoyl-CoA |
| 2-Hydroxyphytanoyl-CoA Lyase | Cleavage of 2-hydroxyphytanoyl-CoA | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA |
| Aldehyde Dehydrogenase | Oxidation of pristanal | Pristanal | Pristanic acid |
Studies on Peroxisomal Beta-Oxidation of Pristanic Acid
Once formed, pristanic acid is activated to pristanoyl-CoA and undergoes beta-oxidation within the peroxisomes. nih.govnih.gov Due to the methyl branches in its structure, the beta-oxidation of pristanoyl-CoA requires the action of specific enzymes and results in the formation of propionyl-CoA and acetyl-CoA. reactome.org The use of this compound is particularly valuable in these studies to trace the flow of the carbon skeleton through this pathway.
Isotopic tracers like this compound are instrumental in delineating the flow of substrates and the formation of intermediates in the peroxisomal beta-oxidation pathway. By introducing the labeled pristanic acid to cultured cells, researchers can track its conversion into various downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Studies using deuterated substrates in cultured fibroblasts have been used to investigate the oxidation of pristanic acid by analyzing the formation of labeled acylcarnitine derivatives. nih.gov This approach has been crucial in diagnosing peroxisomal disorders where the accumulation of specific intermediates can pinpoint the deficient enzyme. nih.gov The beta-oxidation of pristanoyl-CoA proceeds through three cycles within the peroxisome, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA. reactome.org
The transport of fatty acids and their CoA esters across the peroxisomal membrane is a critical aspect of their metabolism. It is thought that pristanic acid is activated in the cytosol and imported into the peroxisome as pristanoyl-CoA via an ABCD3 transporter. nih.gov The products of peroxisomal beta-oxidation, including acetyl-CoA and propionyl-CoA, must then be exported for further metabolism. researchgate.net This export is primarily mediated by the carnitine shuttle system, where the acyl groups are transferred to carnitine by carnitine acetyltransferase (CRAT) and carnitine octanoyltransferase (CROT). researchgate.net The resulting acylcarnitines are then transported out of the peroxisome. researchgate.net The shortened fatty acid, 4,8-dimethylnonanoyl-CoA, is also transported to the mitochondria via a carnitine-dependent mechanism for complete oxidation. reactome.orgresearchgate.net The table below outlines the key transport processes.
| Metabolite | Transport Direction | Proposed Transporter/Mechanism | Organelle Destination |
| Pristanoyl-CoA | Cytosol to Peroxisome | ABCD3 transporter | Peroxisome |
| Acetyl-CoA | Peroxisome to Mitochondria | Carnitine Shuttle (via CRAT) | Mitochondria |
| Propionyl-CoA | Peroxisome to Mitochondria | Carnitine Shuttle (via CROT) | Mitochondria |
| 4,8-Dimethylnonanoyl-CoA | Peroxisome to Mitochondria | Carnitine Shuttle | Mitochondria |
Intercompartmental Metabolic Flux Analysis (Peroxisome-Mitochondria Crosstalk)
The catabolism of pristanic acid, a branched-chain fatty acid, serves as a prime example of the intricate metabolic crosstalk between peroxisomes and mitochondria. Unlike straight-chain fatty acids that can be completely oxidized within the mitochondria, the methyl branches on pristanic acid necessitate an initial breakdown phase within peroxisomes. The resulting metabolites are then shuttled to mitochondria for the final stages of oxidation. The use of isotopically labeled pristanic acid, particularly this compound, has been instrumental in dissecting this intercompartmental metabolic flux and quantifying the contributions of each organelle.
Deuterated Pristanic Acid as a Probe for Substrate Channelling
The application of deuterated pristanic acid has provided a powerful tool to trace the metabolic fate of this fatty acid and its intermediates, effectively acting as a probe for substrate channeling between peroxisomes and mitochondria. By introducing a stable isotope-labeled substrate into cellular systems, researchers can track the appearance of the label in downstream metabolites, thereby elucidating the metabolic pathways and the transfer of intermediates between cellular compartments.
Studies utilizing deuterated pristanic acid in cultured human fibroblasts have demonstrated that the initial stages of its β-oxidation occur exclusively in peroxisomes. nih.gov This process involves a series of enzymatic reactions that shorten the carbon chain of pristanic acid. The resulting chain-shortened acyl-CoA esters are not fully oxidized within the peroxisome. Instead, they are converted to their corresponding acylcarnitine derivatives for export to the mitochondria. nih.gov
The identification of deuterated acylcarnitine species in the extracellular medium of cultured fibroblasts incubated with deuterated pristanic acid provides direct evidence of this transport mechanism. For instance, the detection of deuterated 4,8-dimethylnonanoyl-carnitine confirms the peroxisomal origin of this intermediate and its subsequent export, presumably for mitochondrial uptake. This channeling of metabolites is crucial for the complete oxidation of pristanic acid, as mitochondria possess the necessary enzymatic machinery for the final breakdown of these shorter-chain fatty acids.
The use of deuterated pristanic acid in combination with advanced analytical techniques such as tandem mass spectrometry allows for the sensitive and specific detection of these labeled intermediates, offering a clear window into the dynamic process of intercompartmental substrate transport. nih.gov
Contribution of Mitochondrial Pathways to Terminal Oxidation of Branched-Chain Fatty Acid Catabolites
Following their generation in peroxisomes and transport into the mitochondrial matrix, the catabolites of pristanic acid undergo terminal oxidation through the mitochondrial β-oxidation spiral. The use of deuterated pristanic acid has been pivotal in quantifying the contribution of these mitochondrial pathways.
Research on human skin fibroblasts has shown that after three cycles of β-oxidation in the peroxisomes, the resulting metabolite, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria. nih.govresearchgate.net Within the mitochondria, this intermediate is further oxidized to yield propionyl-CoA and acetyl-CoA. reactome.org These end products can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, contributing to cellular energy production.
Studies on fibroblasts from patients with inherited metabolic disorders have further illuminated the distinct roles of peroxisomes and mitochondria. In cells with deficient peroxisomal β-oxidation, the breakdown of deuterated pristanic acid is impaired, leading to an accumulation of the parent compound and a lack of downstream deuterated metabolites. nih.govnih.gov Conversely, in conditions with intact peroxisomal function but defective mitochondrial transport or oxidation, specific chain-shortened deuterated acylcarnitines accumulate, highlighting the blockage in the mitochondrial part of the pathway. nih.gov
The analysis of these metabolic intermediates in both healthy and diseased states provides a detailed picture of the metabolic flux and the indispensable role of mitochondria in the terminal oxidation of branched-chain fatty acid catabolites.
Interactive Data Tables
| Cell Type | Substrate | Key Deuterated Metabolite Detected | Metabolite Accumulation Level | Implication |
|---|---|---|---|---|
| Control (Healthy) | Deuterated Pristanic Acid | Deuterated 4,8-dimethylnonanoyl-carnitine | Low to moderate | Normal peroxisomal oxidation and efficient mitochondrial uptake and further oxidation. |
| Peroxisomal β-oxidation deficiency | Deuterated Pristanic Acid | Deuterated Pristanic Acid | High | Impaired initial breakdown in peroxisomes. |
| Mitochondrial transport/oxidation defect | Deuterated Pristanic Acid | Deuterated 4,8-dimethylnonanoyl-carnitine | High | Intact peroxisomal oxidation but impaired mitochondrial processing. |
| Enzyme/Process | Subcellular Location | Role in Pristanic Acid Metabolism |
|---|---|---|
| Pristanoyl-CoA Oxidase | Peroxisome | First step of peroxisomal β-oxidation. |
| Bifunctional Protein | Peroxisome | Hydratase and dehydrogenase activities in peroxisomal β-oxidation. |
| Peroxisomal Thiolase | Peroxisome | Cleavage of the β-ketoacyl-CoA in peroxisomal β-oxidation. |
| Carnitine Acyltransferases | Mitochondria (and Peroxisomes) | Formation of acylcarnitines for transport across mitochondrial membranes. |
| Mitochondrial β-oxidation enzymes | Mitochondria | Terminal oxidation of chain-shortened acyl-CoAs. |
Advanced Analytical Methodologies Utilizing Pristanic Acid 2,2,2,3,3 D5
Development and Validation of Quantitative Mass Spectrometry-Based Lipidomics Assays
The development of robust and validated quantitative assays is paramount for the accurate measurement of lipids in complex biological matrices. Mass spectrometry (MS) coupled with chromatographic separation has become the cornerstone of lipidomics, offering high sensitivity and selectivity. diva-portal.orguniversiteitleiden.nl Pristanic Acid-2,2,2,3,3-d5 is essential in these workflows to correct for variability during sample preparation and analysis. The validation of these methods typically follows stringent guidelines to ensure reliability and reproducibility. diva-portal.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acids. For the analysis of pristanic acid, samples, typically plasma, undergo hydrolysis, extraction, and derivatization to increase their volatility before injection into the GC-MS system. nih.govjasem.com.tr The use of a deuterated internal standard like this compound is crucial for accurate quantification in these multi-step procedures. nih.gov
In a typical GC-MS workflow, the derivatized fatty acids are separated on a capillary column and then ionized, commonly by electron impact (EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the target analytes. nih.govnih.gov The distinct mass difference between pristanic acid and its d5-labeled internal standard allows for their simultaneous detection and the calculation of the endogenous analyte concentration with high precision.
Table 1: Illustrative GC-MS Parameters for Branched-Chain Fatty Acid Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary Column (e.g., DB-1ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient from 100°C to 300°C |
| Ionization Mode | Electron Impact (EI) |
| MS Detection | Selected Ion Monitoring (SIM) |
| Monitored Ions (example) | Specific m/z values for derivatized Pristanic Acid and Pristanic Acid-d5 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred platform for comprehensive lipid profiling due to its versatility in analyzing a wide range of lipid classes with minimal derivatization. nih.govnih.govlabrulez.com This technique is particularly advantageous for the analysis of complex biological samples where numerous lipid species are present. unitn.itupce.cz The development of LC-MS/MS methods for pristanic acid involves optimizing chromatographic separation to resolve it from other isobaric compounds and fine-tuning mass spectrometer parameters for sensitive detection. nih.govresearchgate.net
In these assays, this compound is added to the sample at the beginning of the extraction process. nih.gov Following separation by liquid chromatography, the analyte and the internal standard are ionized, typically by electrospray ionization (ESI), and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This targeted approach provides excellent specificity and sensitivity for quantification. nih.gov
Implementation of Stable Isotope Dilution Techniques for Absolute Quantification
Stable isotope dilution (SID) is the gold standard for absolute quantification in mass spectrometry. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample. amc.nlresearchgate.net The labeled compound, or internal standard, is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, derivatization, and chromatographic separation. scispace.com
Because the internal standard and the analyte have nearly identical physicochemical properties, any sample loss or variation in ionization efficiency will affect both compounds equally. omu.edu.tr By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the labeled internal standard, a highly accurate and precise quantification of the analyte's concentration can be achieved. nih.govnih.gov This approach effectively corrects for matrix effects and procedural inconsistencies, which are common challenges in the analysis of complex biological samples.
Table 2: Key Principles of Stable Isotope Dilution using this compound
| Principle | Description |
|---|---|
| Internal Standard | A known quantity of this compound is added to the sample. |
| Co-processing | The internal standard undergoes all sample preparation steps alongside the endogenous pristanic acid. |
| Mass Spectrometric Detection | The mass spectrometer distinguishes between the unlabeled analyte and the deuterated standard based on their mass difference. |
| Ratio Measurement | The ratio of the peak area of the analyte to the peak area of the internal standard is measured. |
| Quantification | The concentration of the endogenous pristanic acid is calculated from the measured ratio and the known concentration of the added internal standard. |
Data Analysis and Interpretation in Deuterium-Labeled Metabolic Studies
In metabolic studies, deuterium-labeled compounds can be used as tracers to follow the metabolic fate of molecules. nih.govnih.gov While this compound is primarily used as an internal standard for quantification, the principles of deuterium (B1214612) labeling are central to metabolic flux analysis. When a deuterium-labeled substrate is introduced into a biological system, it is processed through various metabolic pathways. Mass spectrometry can then be used to detect and quantify the incorporation of deuterium into downstream metabolites. labrulez.comnih.gov
The analysis of the resulting data involves complex algorithms to calculate the rates of metabolic pathways, or fluxes. By observing the pattern and extent of deuterium enrichment in different molecules over time, researchers can gain insights into the dynamics of metabolism in both healthy and diseased states. This information is critical for understanding how metabolic networks are regulated and how they are perturbed in various pathologies.
Integration with Other 'Omics' Technologies for Systems-Level Understanding
To gain a comprehensive understanding of complex biological systems, data from lipidomics studies, which includes the quantification of pristanic acid, are increasingly being integrated with data from other 'omics' platforms such as genomics, transcriptomics, and proteomics. nih.govnih.gov This multi-omics approach provides a more holistic view of cellular function and dysfunction. universiteitleiden.nl
For instance, an elevated level of pristanic acid, accurately quantified using this compound, might be correlated with specific genetic mutations (genomics) that lead to dysfunctional enzymes in the peroxisomal β-oxidation pathway. Further integration with transcriptomics and proteomics could reveal changes in the expression of genes and proteins involved in this pathway. By combining these different layers of biological information, researchers can build more complete models of disease mechanisms and identify potential new targets for therapeutic intervention. nih.govnih.gov
Research Applications of Pristanic Acid 2,2,2,3,3 D5 in Disease Modeling and Biochemical Phenotyping
Investigation of Branched-Chain Fatty Acid Metabolism in Cellular Models of Peroxisomal Disorders
The study of peroxisomal disorders at a cellular level has been greatly advanced by the use of stable isotope-labeled compounds like Pristanic Acid-2,2,2,3,3-d5. Cultured human fibroblasts from patients with various peroxisomal disorders are incubated with this labeled pristanic acid to investigate the individual steps of peroxisomal β-oxidation. This technique allows researchers to quantify the metabolic intermediates and end products, providing a detailed picture of the enzymatic defects.
In fibroblasts from healthy individuals, the labeled pristanic acid is metabolized, leading to the formation and excretion of intermediates such as 2,3-pristenic acid and 3-hydroxypristanic acid. However, in cells from patients with generalized peroxisomal disorders, such as Zellweger syndrome, the formation of these intermediates is either absent or significantly reduced, depending on the severity of the disease. Conversely, in fibroblasts from patients with a deficiency in bifunctional protein, the concentrations of these intermediates are higher than in control cells.
This methodology has proven invaluable in characterizing the biochemical phenotype of different peroxisomal disorders, including Zellweger spectrum disorders, and in understanding the specific roles of different enzymes in the β-oxidation pathway.
Table 1: Pristanic Acid Metabolism in Fibroblast Models of Peroxisomal Disorders
| Disorder | Pristanic Acid β-oxidation Activity | Key Findings |
|---|---|---|
| Zellweger Syndrome Spectrum (ZSD) | Deficient | Accumulation of pristanic acid due to impaired peroxisomal β-oxidation. |
| D-bifunctional Protein (DBP) Deficiency | Deficient | Increased pristanic/phytanic acid ratio; pristanic acid accumulation is more pronounced than phytanic acid. |
| α-Methylacyl-CoA Racemase (AMACR) Deficiency | Partly Deficient | Accumulation of pristanic acid and bile acid intermediates. |
| Sterol Carrier Protein X (SCPx) Deficiency | Partly Deficient | Impaired peroxisomal β-oxidation of pristanic acid. |
Studies in Animal Models of Peroxisomal Dysfunctions and Lipid Accumulation
Animal models, particularly mouse models, are instrumental in studying the in vivo consequences of peroxisomal dysfunctions and the resulting lipid accumulation. While direct studies detailing the use of this compound in animal models are not extensively documented in the provided search results, the principles of its application in cellular models can be extrapolated to animal studies. These models are crucial for understanding the systemic effects of pristanic acid accumulation and for testing potential therapeutic interventions.
In mouse models of peroxisomal biogenesis disorders, the biochemical hallmarks of the human disease, including the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid, are replicated. These models provide a platform to investigate the pathological consequences of lipid accumulation in various tissues, such as the retina, and to explore the complex interplay between different metabolic pathways.
Elucidation of Molecular Pathogenesis via Metabolic Tracing in Model Systems
Metabolic tracing using stable isotope-labeled compounds is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through these pathways. This compound, as a stable isotope tracer, is ideally suited for such studies. By introducing the labeled compound into a biological system, be it cultured cells or an animal model, researchers can track the fate of the deuterium-labeled atoms as the pristanic acid is metabolized.
This approach allows for the identification and quantification of downstream metabolites, providing direct evidence of enzyme activity and pathway integrity. For instance, by measuring the incorporation of deuterium (B1214612) into subsequent molecules in the β-oxidation pathway, researchers can pinpoint specific enzymatic steps that are deficient in various peroxisomal disorders. The use of mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy enables the detection and quantification of these labeled metabolites.
The insights gained from these metabolic tracing studies are crucial for understanding the molecular pathogenesis of diseases like Refsum disease and Zellweger syndrome, where the accumulation of branched-chain fatty acids plays a key role in the disease pathology.
Table 2: Principles of Metabolic Tracing with this compound
| Step | Description | Analytical Technique | Information Gained |
|---|---|---|---|
| Administration | Introduction of this compound to the model system (e.g., cell culture, animal model). | - | Initiation of the tracing experiment. |
| Metabolism | The labeled pristanic acid enters the peroxisomal β-oxidation pathway and is metabolized by a series of enzymes. | - | The deuterium label is carried through the metabolic pathway. |
| Sample Collection | Collection of biological samples (e.g., cell media, plasma, tissue) at specific time points. | - | Capturing the metabolic state at different stages. |
| Analysis | Detection and quantification of the labeled pristanic acid and its deuterated metabolites. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Identification of metabolic intermediates, determination of enzyme activity, and quantification of metabolic flux. |
Utility in Biochemical Phenotyping Beyond Diagnostic Applications
The quantitative analysis of pristanic acid and its metabolites, often in conjunction with its precursor phytanic acid, provides a detailed biochemical phenotype that extends beyond a simple diagnosis of a peroxisomal disorder. The ratio of pristanic acid to phytanic acid is a particularly informative metric.
In healthy individuals, this ratio is maintained within a specific range. However, in certain peroxisomal disorders, this ratio is significantly altered. For example, in D-bifunctional protein deficiency, the accumulation of pristanic acid is more pronounced than that of phytanic acid, leading to a markedly increased pristanic acid/phytanic acid ratio. This is in contrast to Refsum disease, where phytanic acid accumulates due to a defect in its α-oxidation, while pristanic acid levels may be normal or low.
This detailed biochemical phenotyping allows for a more precise classification of peroxisomal disorders, which can have implications for prognosis and management. Furthermore, the use of stable isotope dilution analysis with this compound allows for highly sensitive and accurate quantification of pristanic acid levels in plasma and other biological samples. This precision is crucial for monitoring disease progression and the response to dietary or other therapeutic interventions.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Pristanic acid |
| Phytanic acid |
| 2,3-pristenic acid |
| 3-hydroxypristanic acid |
Future Perspectives and Emerging Research Frontiers
Development of Novel Isotopic Tracers for Branched-Chain Lipidomics
The primary application of deuterated compounds like Pristanic Acid-2,2,2,3,3-d5 has been in stable isotope dilution analysis. This technique is crucial for the accurate quantification of endogenous metabolites in complex biological samples. In the context of branched-chain fatty acids, this is particularly important for the diagnosis and monitoring of peroxisomal disorders. nih.gov
Key Research Findings:
Enhanced Accuracy in Diagnostics: Stable isotope dilution methods using deuterated standards, including deuterated pristanic acid, have been developed for the sensitive and selective quantification of pristanic and phytanic acids in plasma. nih.gov These methods are instrumental in the differential diagnosis of conditions like Refsum disease and Zellweger syndrome, where the accumulation of these fatty acids is a key biomarker.
Metabolic Flux Analysis: Beyond simple quantification, stable isotope tracers are fundamental to metabolic flux analysis (MFA). By introducing a labeled compound into a biological system, researchers can trace its metabolic fate, providing insights into the rates of various biochemical reactions. While broadly applied for other fatty acids, the specific use of this compound in MFA of branched-chain fatty acid pathways represents a significant growth area.
| Application Area | Current Use of Pristanic Acid-d5 | Future Development |
| Diagnostics | Internal standard for accurate quantification of pristanic acid levels in peroxisomal disorders. | Development of multiplexed assays to simultaneously quantify a broader range of branched-chain fatty acids and their metabolites. |
| Metabolic Research | Limited use as a tracer. | Application in metabolic flux analysis to determine the kinetics of pristanic acid metabolism and its interaction with other metabolic pathways. |
Application in Spatially Resolved Metabolic Imaging
A significant frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues and even single cells. Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging (MSI) are powerful tools for this purpose. The use of deuterated tracers in conjunction with these techniques can provide a dynamic map of metabolic activity.
While the direct application of this compound in spatially resolved metabolic imaging is not yet widely documented, the use of other deuterated tracers, such as deuterated water and glucose, with nanoscale secondary ion mass spectrometry (NanoSIMS) demonstrates the potential of this approach. nih.gov This method allows for the visualization of metabolic processes at a subcellular level.
Emerging Research Directions:
Deuterium (B1214612) Metabolic Imaging (DMI): DMI is an MRI-based technique that can track the fate of deuterated substrates in vivo. nih.govnih.govescholarship.orgresearchgate.net The application of this compound in DMI could enable non-invasive, whole-body imaging of branched-chain fatty acid metabolism, providing invaluable insights into the pathophysiology of metabolic diseases.
High-Resolution Tissue Imaging: Using MSI techniques, researchers could administer this compound to animal models of peroxisomal disorders and visualize its accumulation and the formation of downstream metabolites in specific tissues and cell types, such as the liver and brain.
Integration with Gene Editing and High-Throughput Screening for Functional Genomics
The advent of CRISPR-Cas9 gene editing technology has revolutionized functional genomics, allowing for the precise modification of genes to study their function. When combined with high-throughput screening (HTS), it is possible to systematically investigate the roles of thousands of genes in a particular biological process.
The integration of stable isotope tracers like this compound into these workflows offers a powerful strategy for dissecting the genetic basis of branched-chain fatty acid metabolism.
Potential Research Workflow:
CRISPR Screen: A genome-wide or targeted CRISPR screen could be performed to identify genes whose knockout affects the metabolism of pristanic acid.
Tracer-Based Validation: For candidate genes identified in the screen, their role can be validated by introducing this compound into gene-edited cell lines and measuring its metabolic conversion using mass spectrometry.
High-Throughput Analysis: This approach can be scaled up for HTS, enabling the rapid functional characterization of a large number of genes involved in branched-chain fatty acid pathways.
Studies have already demonstrated the use of CRISPR screens to identify novel regulators of lipid metabolism. researchgate.netnih.gov The addition of isotopic tracers would add a dynamic and quantitative layer to these powerful genomic tools.
Systems Biology Approaches to Comprehend Branched-Chain Fatty Acid Regulatory Networks
Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolic network modeling is a key component of systems biology, and stable isotope tracers are essential for providing the experimental data needed to build and validate these models.
By tracing the flow of isotopes through a metabolic network, researchers can quantify metabolic fluxes and understand how these fluxes are regulated. creative-proteomics.commedchemexpress.com
Future Applications in Branched-Chain Fatty Acid Research:
Network Model Refinement: The incorporation of flux data obtained using this compound into genome-scale metabolic models will lead to more accurate and predictive models of branched-chain fatty acid metabolism.
Identifying Regulatory Hubs: By perturbing the system (e.g., through genetic modification or drug treatment) and measuring the resulting changes in metabolic fluxes, it will be possible to identify key regulatory nodes in the branched-chain fatty acid network.
Understanding Disease Mechanisms: These systems-level models can be used to simulate the metabolic consequences of enzyme deficiencies seen in peroxisomal disorders, providing a deeper understanding of the disease mechanisms and potentially identifying novel therapeutic targets.
The integration of data from genomics, transcriptomics, proteomics, and tracer-based metabolomics will be crucial for constructing comprehensive and predictive models of branched-chain fatty acid regulatory networks.
Q & A
Q. What are the primary metabolic pathways involving Pristanic Acid-2,2,2,3,3-d5, and how does its deuterated form influence isotopic tracing in β-oxidation studies?
Pristanic acid undergoes α-oxidation (converting phytanic acid to pristanic acid) followed by peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA . The deuterated form (2,2,2,3,3-d5) is used to track metabolic flux via stable isotope labeling. Researchers can incubate the deuterated compound in cell cultures (e.g., hippocampal neurons or hepatocytes) and analyze intermediates using gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment in downstream metabolites like methylmalonyl-CoA .
Q. How is this compound synthesized, and what purity standards are critical for experimental reproducibility?
Synthesis typically involves deuterium labeling at specific methyl groups via catalytic exchange or enzymatic incorporation during bacterial fermentation (e.g., using Acinetobacter strains) . Purity (>98%) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contaminants like phytanic acid must be excluded, as they confound peroxisomal β-oxidation assays .
Q. What in vitro models are suitable for studying pristanic acid toxicity, and how are mitochondrial parameters measured?
Mixed hippocampal cell cultures (neurons, astrocytes, oligodendrocytes) are standard models . Mitochondrial membrane potential (ΔΨm) is assessed using fluorescent probes (e.g., JC-1), while cytosolic Ca²⁺ levels are tracked with Fura-2 AM. Reactive oxygen species (ROS) generation is quantified via dichlorofluorescein (DCF) fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in pristanic acid’s role in PPARα activation versus mitochondrial toxicity?
Pristanic acid acts as a PPARα ligand but induces mitochondrial depolarization via ROS and Ca²⁺ dysregulation . To dissect these dual effects, use PPARα-knockout models or inhibitor assays (e.g., GW6471). Combine transcriptomics (PPARα target genes) with respirometry (mitochondrial oxygen consumption) to differentiate signaling pathways from toxicity .
Q. What experimental designs address the chiral inversion challenge during β-oxidation of deuterated pristanic acid?
The 2R-isomer of pristanoyl-CoA must be converted to the 2S-isomer by α-methylacyl-CoA racemase (AMACR) for β-oxidation . In AMACR-deficient models (e.g., siRNA-treated adipocytes), deuterated pristanic acid accumulates as the 2R-isomer. Use chiral chromatography or NMR to quantify isomer ratios and correlate with β-oxidation rates .
Q. How do peroxisomal disorders alter pristanic acid metabolism, and what biomarkers are validated for diagnostic assays?
In Zellweger syndrome and AMACR deficiency, pristanic acid accumulates due to defective β-oxidation. Diagnostic panels quantify plasma levels via GC-MS with stable isotope dilution (e.g., d₃-pristanic acid as internal standard). Key biomarkers include:
| Parameter | Healthy Range (μM) | Pathological Threshold (μM) |
|---|---|---|
| Pristanic acid | 0.1–0.5 | >1.0 |
| C26:0/C22:0 ratio | <0.02 | >0.03 |
Methodological Considerations
Q. What analytical techniques optimize quantification of deuterated pristanic acid in complex biological matrices?
- GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 298 (pristanic acid) and 303 (d5-pristanic acid) .
- LC-HRMS : Use C18 columns with acetonitrile/water gradients. Track [M-H]⁻ ions (pristanic acid: 299.2594; d5-pristanic acid: 304.2851) for isotopic resolution .
Q. How should researchers design dose-response studies to avoid off-target effects in neuronal cultures?
- Test concentrations from 10–100 μM (physiological range: 1–50 μM in peroxisomal disorders) .
- Include controls with non-deuterated pristanic acid to isolate isotope effects.
- Measure lactate dehydrogenase (LDH) release to confirm membrane integrity .
Q. What statistical approaches are recommended for reconciling contradictory data on pristanic acid’s neurotoxicity?
- Use multivariate regression to account for variables like cell type heterogeneity (e.g., neuron/astrocyte ratio) .
- Apply Bayesian meta-analysis to integrate historical data from mixed models (e.g., rat vs. human primary cells) .
Data Interpretation Frameworks
Q. How can stable isotope tracing differentiate between peroxisomal and mitochondrial β-oxidation contributions?
Administer ¹³C-labeled this compound and track ¹³C enrichment in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
